molecular formula C14H16N4OS B2538077 4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 1171680-68-4

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2538077
CAS No.: 1171680-68-4
M. Wt: 288.37
InChI Key: MRZDAHDIFBPLJI-UHFFFAOYSA-N
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Description

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with thiazole-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and sensors

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific structural features and the combination of the thiazole and piperazine moieties.

Properties

IUPAC Name

4-phenyl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(16-13-15-6-11-20-13)18-9-7-17(8-10-18)12-4-2-1-3-5-12/h1-6,11H,7-10H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDAHDIFBPLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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